BUTYL 3-(4-BROMOBENZAMIDO)BENZOATE
Description
BUTYL 3-(4-BROMOBENZAMIDO)BENZOATE is a synthetic benzoate ester derivative characterized by a 4-bromobenzamido substituent at the 3-position of the benzoate ring.
Properties
IUPAC Name |
butyl 3-[(4-bromobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-2-3-11-23-18(22)14-5-4-6-16(12-14)20-17(21)13-7-9-15(19)10-8-13/h4-10,12H,2-3,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKGZOHUUYISKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 3-(4-BROMOBENZAMIDO)BENZOATE typically involves the esterification of 3-(4-bromobenzamido)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, room temperature to reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions, room temperature to reflux conditions.
Major Products Formed:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
BUTYL 3-(4-BROMOBENZAMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of BUTYL 3-(4-BROMOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzamido group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The butyl ester group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
BUTYL 3-(4-BROMOBENZAMIDO)BENZOATE vs. Butyl Benzoate :
- Butyl Benzoate: A simple ester of benzoic acid and butanol, used as a fragrance ingredient and preservative . Lacks functional groups beyond the ester moiety.
- This compound : Incorporates a 4-bromobenzamido group, introducing hydrogen-bonding capability and steric bulk. This modification may enhance binding to biological targets or alter degradation pathways compared to unsubstituted alkyl benzoates.
Analogous Derivatives : Ethyl benzoate derivatives with pyridazinyl or isoxazolyl substituents (e.g., I-6230, I-6273) share structural complexity but differ in functional groups. The bromine atom in the target compound may confer distinct electronic and metabolic properties.
Physical and Chemical Properties
The bromine atom increases molecular weight (367.2 g/mol vs.
Degradation Pathways
Butyl Benzoate :
- Photodegradation produces benzoic acid, butyl-o-hydroxybenzoate, and ring-opening products like butyl (2E,4E)-7-oxohepta-2,4-dienoate under UV/TiO₂ systems .
- Hydrolysis and decarboxylation yield mono-butyl phthalate and p-benzoquinone .
This compound :
- Expected to undergo ester hydrolysis to release 3-(4-bromobenzamido)benzoic acid.
- Bromine may resist oxidation, leading to persistent brominated byproducts (unlike non-halogenated analogs).
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
